1-(2-fluoro-4-nitrophenyl)-3-methyl-1H-pyrazole
CAS No.: 1378754-34-7
Cat. No.: VC5185633
Molecular Formula: C10H8FN3O2
Molecular Weight: 221.191
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1378754-34-7 |
|---|---|
| Molecular Formula | C10H8FN3O2 |
| Molecular Weight | 221.191 |
| IUPAC Name | 1-(2-fluoro-4-nitrophenyl)-3-methylpyrazole |
| Standard InChI | InChI=1S/C10H8FN3O2/c1-7-4-5-13(12-7)10-3-2-8(14(15)16)6-9(10)11/h2-6H,1H3 |
| Standard InChI Key | XBOLYRIEQCSFJU-UHFFFAOYSA-N |
| SMILES | CC1=NN(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The IUPAC name 1-(2-fluoro-4-nitrophenyl)-3-methylpyrazole reflects its substitution pattern:
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A pyrazole ring (a five-membered aromatic ring with two adjacent nitrogen atoms) forms the core structure.
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A methyl group (-CH) is attached to the pyrazole ring at the 3-position.
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A 2-fluoro-4-nitrophenyl group (a benzene ring with fluorine at the 2-position and a nitro group at the 4-position) is bonded to the pyrazole’s 1-position .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 221.19 g/mol | |
| XLogP3-AA (LogP) | 2.2 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 1 |
Spectroscopic and Computational Data
The compound’s SMILES notation () and InChIKey () provide unambiguous identifiers for computational modeling . Spectroscopic characterization typically involves:
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NMR: - and -NMR to confirm substituent positions.
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 1-(2-fluoro-4-nitrophenyl)-3-methyl-1H-pyrazole follows multi-step protocols common to pyrazole derivatives:
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Condensation Reaction: Hydrazines react with α,β-unsaturated carbonyl compounds (e.g., acetylacetone) to form the pyrazole core .
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Electrophilic Aromatic Substitution: Introduction of the 2-fluoro-4-nitrophenyl group via nitration and fluorination of a pre-functionalized benzene ring .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| Pyrazole Ring Formation | Hydrazine hydrate, ethanol, reflux | 60–70% |
| Nitro Group Introduction | HNO, HSO, 0–5°C | 85–90% |
| Fluorination | Selectfluor®, DMF, 80°C | 75–80% |
Reaction Mechanisms
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Nucleophilic Substitution: The fluorine atom’s electronegativity activates the phenyl ring for further functionalization.
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Nitro Group Reduction: Potential conversion to an amine (-NH) for pharmaceutical intermediates .
Physicochemical Properties
Solubility and Stability
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Solubility: Limited solubility in polar solvents (e.g., water) due to the nitro and fluorine groups; soluble in DMSO and DMF .
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Stability: Stable under ambient conditions but sensitive to strong acids/bases due to the nitro group’s reactivity.
| Compound | Target Enzyme | IC (µM) |
|---|---|---|
| 1-(2-Fluoro-4-nitrophenyl)-3-methyl-1H-pyrazole | Protox | Not reported |
| Acifluorfen (Commercial Herbicide) | Protox | 0.12 |
Research Gaps and Future Directions
Unexplored Avenues
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Toxicity Profiling: No in vivo data available for acute or chronic exposure.
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Structure-Activity Relationships (SAR): Systematic modification of the methyl and nitro groups could enhance bioactivity.
Industrial Applications
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